molecular formula C15H19N5O2 B13900820 tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate

tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate

Cat. No.: B13900820
M. Wt: 301.34 g/mol
InChI Key: LLSMYRAWKQWDJO-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrimidine ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-[(5-aminopyrimidin-2-yl)amino]phenyl derivatives. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium. The process may involve steps such as amination, reduction, and esterification .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions .

Medicine: Its unique structure allows it to interact with specific molecular targets, making it a promising compound for the development of new therapeutics .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It may also interact with receptors on the cell surface, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate has a unique pyrimidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

tert-butyl N-[4-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate

InChI

InChI=1S/C15H19N5O2/c1-15(2,3)22-14(21)20-12-6-4-11(5-7-12)19-13-17-8-10(16)9-18-13/h4-9H,16H2,1-3H3,(H,20,21)(H,17,18,19)

InChI Key

LLSMYRAWKQWDJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2=NC=C(C=N2)N

Origin of Product

United States

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